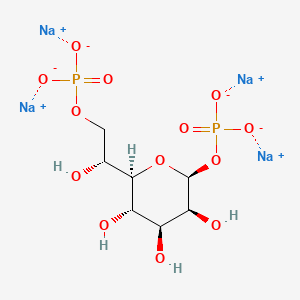
(Z)-2-(2,3-Dioxo)levetiracetam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(2,3-Dioxo)levetiracetam is a chemical compound that may be of interest in various fields of scientific research. Its structure suggests it could be related to levetiracetam, a well-known anticonvulsant medication used to treat epilepsy. The presence of the (Z)-2-(2,3-Dioxo) moiety indicates potential unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,3-Dioxo)levetiracetam would likely involve the introduction of the (Z)-2-(2,3-Dioxo) group onto the levetiracetam backbone. This could be achieved through various organic synthesis techniques, such as:
Oxidation reactions: to introduce the dioxo functionality.
Isomerization reactions: to ensure the (Z)-configuration.
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity. This might involve:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(2,3-Dioxo)levetiracetam may undergo several types of chemical reactions, including:
Oxidation: Further oxidation could modify the dioxo group.
Reduction: Reduction reactions might convert the dioxo group to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, water.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction might yield a dihydroxy derivative, while substitution could introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel compounds: (Z)-2-(2,3-Dioxo)levetiracetam could serve as a building block for synthesizing new chemical entities.
Biology
Biochemical studies: Investigating the interaction of this compound with biological macromolecules.
Medicine
Pharmacological research: Exploring potential therapeutic effects, such as anticonvulsant or neuroprotective activities.
Industry
Material science:
Wirkmechanismus
The mechanism of action of (Z)-2-(2,3-Dioxo)levetiracetam would depend on its interaction with molecular targets. Potential pathways could include:
Binding to neurotransmitter receptors: Modulating neuronal activity.
Inhibition of enzymes: Affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levetiracetam: A well-known anticonvulsant.
Brivaracetam: Another anticonvulsant with a similar structure.
Uniqueness
(Z)-2-(2,3-Dioxo)levetiracetam’s unique structural features, such as the (Z)-2-(2,3-Dioxo) group, may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
(Z)-2-(2,3-dioxopyrrolidin-1-yl)but-2-enamide |
InChI |
InChI=1S/C8H10N2O3/c1-2-5(7(9)12)10-4-3-6(11)8(10)13/h2H,3-4H2,1H3,(H2,9,12)/b5-2- |
InChI-Schlüssel |
YNKQBVODTWDROE-DJWKRKHSSA-N |
Isomerische SMILES |
C/C=C(/C(=O)N)\N1CCC(=O)C1=O |
Kanonische SMILES |
CC=C(C(=O)N)N1CCC(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)

![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)




